Cas no 319474-34-5 (4-iodo-1H-pyrrolo[2,3-b]pyridine)
4-iodo-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
- A875757
- DTXSID40619271
- SCHEMBL306661
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- DS-0358
- FT-0648955
- SY029963
- MFCD08272234
- EN300-97047
- AKOS015853688
- AM20061743
- CS-0003993
- J-515567
- BCP09440
- 319474-34-5
- PCHGYPNRADCIKG-UHFFFAOYSA-N
- STL555761
- DB-011363
- BBL101964
- 4-iodo-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD08272234
- Inchi: 1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
- InChI Key: PCHGYPNRADCIKG-UHFFFAOYSA-N
- SMILES: IC1C=CN=C2C=1C=CN2
Computed Properties
- Exact Mass: 243.95000
- Monoisotopic Mass: 243.95
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- XLogP3: 2
Experimental Properties
- Color/Form: No data available
- Density: 2.082
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.788
- PSA: 28.68000
- LogP: 2.16750
4-iodo-1H-pyrrolo[2,3-b]pyridine Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Storage temperature 2-8 ℃
4-iodo-1H-pyrrolo[2,3-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-iodo-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107769-1g |
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319474-34-5 | 95%+ | 1g |
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¥508.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81490-250mg |
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319474-34-5 | 97% | 250mg |
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| Matrix Scientific | 026227-100mg |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000928-1G |
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¥209 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029011-25g |
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319474-34-5 | 97% | 25g |
¥2266 | 2024-05-24 |
4-iodo-1H-pyrrolo[2,3-b]pyridine Suppliers
4-iodo-1H-pyrrolo[2,3-b]pyridine Related Literature
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Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073
Additional information on 4-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction to 4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 319474-34-5)
4-iodo-1H-pyrrolo[2,3-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 319474-34-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and utility in drug design. The presence of an iodine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for developing novel therapeutic agents.
The pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The iodine atom, being a halogen, introduces electrophilic characteristics that facilitate various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores.
Recent advancements in medicinal chemistry have highlighted the potential of 4-iodo-1H-pyrrolo[2,3-b]pyridine as a key building block for small-molecule drug discovery. Its structural features make it an attractive candidate for targeting a variety of biological processes, including enzyme inhibition and receptor binding. For instance, studies have demonstrated its utility in developing inhibitors of kinases and other protein targets involved in cancer and inflammatory diseases. The halogenated pyrrolopyridines exhibit favorable pharmacokinetic properties, such as good solubility and metabolic stability, which are critical for drug candidates entering clinical development.
One of the most compelling aspects of 4-iodo-1H-pyrrolo[2,3-b]pyridine is its versatility in medicinal chemistry applications. Researchers have leveraged its reactivity to generate libraries of derivatives with tailored biological activities. For example, modifications at the 1-position or other positions on the core scaffold can lead to compounds with enhanced potency or selectivity against specific disease-related targets. The ability to rapidly prototype new analogs using this intermediate has accelerated the discovery pipeline for novel therapeutics.
The synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by halogenation at the desired position. Advances in catalytic methods have further refined these processes, improving yields and reducing environmental impact. The efficiency of these synthetic strategies underscores the compound's practicality as a pharmaceutical intermediate.
In addition to its role in drug discovery, 4-iodo-1H-pyrrolo[2,3-b]pyridine has found applications in materials science and agrochemical research. Its structural motifs are reminiscent of natural products and bioactive molecules, making it a valuable scaffold for designing compounds with specialized functions. For instance, derivatives of this compound have been explored as precursors for organic semiconductors and ligands in coordination chemistry.
The growing interest in 4-iodo-1H-pyrrolo[2,3-b]pyridine is reflected in the increasing number of patents and scientific publications reporting its use in synthetic methodologies and biological assays. Collaborative efforts between academia and industry have further propelled its adoption as a standard tool in medicinal chemistry research. As our understanding of its properties expands, new applications are likely to emerge, solidifying its position as a cornerstone compound in modern chemical biology.
Looking ahead, the future prospects for 4-iodo-1H-pyrrolo[2,3-b]pyridine are promising. Ongoing research aims to uncover novel synthetic pathways and expand its utility in drug development programs. The integration of computational chemistry and high-throughput screening techniques will likely enhance the efficiency of discovering new derivatives with optimized pharmacological profiles. By leveraging the unique properties of this compound, scientists are poised to make significant strides in addressing unmet medical needs across various therapeutic areas.
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